1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
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Overview
Description
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including antihistaminic and antidepressant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzyl)piperazine
- 1-(2-Methylbenzyl)piperazine
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different affinities for molecular targets, leading to unique therapeutic and industrial applications .
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-9-20(10-8-17)25-16-21(24)23-13-11-22(12-14-23)15-19-6-4-3-5-18(19)2/h3-10H,11-16H2,1-2H3 |
InChI Key |
CMLDSNWOZOWKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C |
Origin of Product |
United States |
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